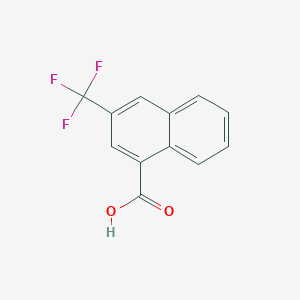

3-(Trifluoromethyl)-1-naphthoic acid

Description

Contextualization within Organofluorine Chemistry

Organofluorine chemistry is a specialized field focusing on organic compounds containing carbon-fluorine bonds. wikipedia.org The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group (-CF₃), can dramatically alter a molecule's physical, chemical, and biological properties. chinesechemsoc.orgcas.cn The C-F bond is one of the strongest single covalent bonds in organic chemistry, which contributes to the high metabolic stability of fluorinated compounds. chinesechemsoc.orgmdpi.com

The trifluoromethyl group is a key motif in modern medicinal and agricultural chemistry. mdpi.comcas.cn Its strong electron-withdrawing nature and high lipophilicity can significantly enhance properties like metabolic stability, membrane permeability, and binding affinity to biological targets. chinesechemsoc.orgmdpi.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom or a trifluoromethyl group. chinesechemsoc.orgcas.cn 3-(Trifluoromethyl)-1-naphthoic acid, as a trifluoromethylated aromatic compound, is a prime example of a building block used in the creation of these advanced materials. researchgate.net

Significance of the Naphthoic Acid Scaffold in Advanced Organic Synthesis

The naphthoic acid framework, a naphthalene (B1677914) ring bearing a carboxylic acid group, is a fundamental scaffold in organic synthesis. wikipedia.orgyoutube.com 1-Naphthoic acid and its isomer, 2-naphthoic acid, serve as versatile starting materials for the construction of a wide range of more complex molecules. wikipedia.org The carboxylic acid group can be readily converted into other functional groups, and the naphthalene ring system can undergo various substitution reactions. orgsyn.org

Naphthoic acid derivatives are investigated for numerous applications, including their use as intermediates in the synthesis of pharmaceuticals, dyes, and plant growth hormones. researchgate.netchemicalbook.com For instance, certain substituted naphthoic acids have been studied for their potential as anticancer and antimicrobial agents. researchgate.netnih.gov The rigid, planar structure of the naphthalene core provides a well-defined three-dimensional orientation for appended functional groups, making it a valuable component in the design of molecules that interact with specific biological targets. researchgate.net The synthesis of 1-naphthoic acid itself can be achieved through methods such as the carboxylation of a Grignard reagent derived from 1-bromonaphthalene. wikipedia.orgorgsyn.org

Overview of Principal Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a synthetic intermediate for creating novel molecules with specific functionalities. The presence of both the reactive carboxylic acid group and the property-enhancing trifluoromethyl group makes it a target for medicinal and materials science research.

Key research trajectories include:

Medicinal Chemistry: The compound serves as a crucial building block for the synthesis of potential therapeutic agents. Studies have explored derivatives of this compound for their potential anticancer and antimicrobial activities. The trifluoromethyl group is strategically incorporated to improve the drug-like properties of the final molecules. For example, it is used as an intermediate in the synthesis of the calcimimetic drug Cinacalcet, which treats conditions related to hyperparathyroidism. nih.gov

Organic Synthesis and Methodology: The compound is utilized in the development of new synthetic methods. The reactivity of the naphthoic acid moiety and the influence of the trifluoromethyl group are explored to construct complex molecular architectures.

Compound Properties

| Property | Value |

| Chemical Formula | C₁₂H₇F₃O₂ |

| IUPAC Name | 3-(Trifluoromethyl)naphthalene-1-carboxylic acid |

| Position of -COOH | 1-position |

| Position of -CF₃ | 3-position |

| Key Characteristics | Strongly electron-withdrawing -CF₃ group, enhanced lipophilicity. |

Comparison with Structural Analogs

| Compound Name | Substituent(s) and Position(s) | Key Properties/Applications |

| 1-Naphthoic acid | -COOH at 1-position | Baseline for fluorescence studies; organic synthesis intermediate. wikipedia.org |

| 3-Amino-2-naphthoic acid | -COOH at 2, -NH₂ at 3 | Fluorescent probe; synthetic intermediate. |

| 2-Hydroxy-1-naphthoic acid | -COOH at 1, -OH at 2 | Studied for micellar solubilization. |

| 6-(Trifluoromethoxy)-1-naphthoic acid | -COOH at 1, -OCF₃ at 6 | Lipophilic; potential drug intermediate. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O2/c13-12(14,15)8-5-7-3-1-2-4-9(7)10(6-8)11(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQSTCZNVIOSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethyl 1 Naphthoic Acid and Its Precursors

Regioselective Functionalization Approaches for Naphthalene (B1677914) Derivatives

Regioselective functionalization is crucial for the synthesis of polysubstituted naphthalenes, as traditional electrophilic aromatic substitution reactions often yield mixtures of isomers. To overcome this, strategies based on directed metalation and nucleophilic aromatic substitution have been developed to ensure the precise placement of functional groups.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a Directed Metalation Group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide, to install a carboxylic acid group.

For the synthesis of 3-(Trifluoromethyl)-1-naphthoic acid, a hypothetical DoM strategy would likely start with a precursor such as 2-(trifluoromethyl)naphthalene (B1313535) bearing a suitable DMG at the 2-position. The DMG would direct lithiation to the 1-position. Subsequent quenching of the lithiated intermediate with CO2 would yield the desired product after an acidic workup. The trifluoromethyl group itself can act as a weak directing group in some contexts. The effectiveness of various DMGs has been extensively studied, with groups like amides and carbamates demonstrating strong directing ability.

Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Directing Strength

| Directing Group (DMG) | Formula | Relative Strength |

|---|---|---|

| O-Carbamate | -OC(O)NR₂ | Very Strong |

| Amide | -C(O)NR₂ | Strong |

| Sulfonamide | -SO₂NR₂ | Strong |

| Methoxy | -OCH₃ | Moderate |

This table is generated based on established principles of Directed ortho Metalation.

The general mechanism involves the formation of a kinetically favored six-membered ring-like transition state, which positions the organolithium base for selective proton abstraction at the ortho-position relative to the DMG. This method's primary advantage is its high regioselectivity, which avoids the formation of other isomers.

Nucleophilic Aromatic Substitution (SNAr) provides another pathway for the synthesis of functionalized naphthalenes. This reaction is particularly effective on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group. The SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

A potential route to a precursor for this compound could involve a starting material like 1,3-dihalo-X-(trifluoromethyl)naphthalene. The strong electron-withdrawing nature of the -CF₃ group would activate the naphthalene ring for nucleophilic attack. A nucleophile, such as cyanide (-CN), could selectively displace one of the halides. The regioselectivity of this substitution would be influenced by the position of the -CF₃ group. Subsequent hydrolysis of the resulting nitrile would yield the carboxylic acid. The reactivity of the leaving group in SNAr reactions is a critical factor, with fluoride being surprisingly effective due to the high polarization of the C-F bond, which facilitates the initial nucleophilic attack—the rate-determining step.

Table 2: Relative Reactivity of Halide Leaving Groups in SNAr Reactions

| Leaving Group | Chemical Symbol | General Reactivity Trend |

|---|---|---|

| Fluoride | -F | Fastest |

| Chloride | -Cl | Fast |

| Bromide | -Br | Moderate |

This table illustrates the general trend for leaving group ability in SNAr reactions.

Transition-Metal Catalyzed Synthesis of this compound Analogues

Transition-metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, copper, and nickel are particularly prominent in the synthesis of complex aromatic compounds.

Palladium-catalyzed reactions are cornerstones of modern organic synthesis. For the synthesis of this compound, two primary palladium-catalyzed strategies are relevant: carbonylation and cross-coupling.

In a carbonylation approach, a precursor such as 1-bromo-3-(trifluoromethyl)naphthalene (B14861449) could be treated with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (e.g., water or an alcohol) to directly form the carboxylic acid or its ester.

Alternatively, the Suzuki-Miyaura cross-coupling reaction offers a versatile method. This would involve the coupling of a boronic acid or ester derivative of 3-(trifluoromethyl)naphthalene with a chloroformate or another "C1" building block. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. The catalytic cycle for these reactions generally involves oxidative addition, transmetalation, and reductive elimination steps.

Table 3: Representative Palladium Catalysts and Ligands for Cross-Coupling Reactions

| Catalyst/Precatalyst | Ligand | Typical Application |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Suzuki, Carbonylation |

| Pd(OAc)₂ | Xantphos | Carbonylation, Acylation |

This table lists common palladium catalysts and ligands used in cross-coupling and carbonylation reactions.

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based methods for certain transformations. Copper-mediated trifluoromethylation of aryl halides is a well-established process, demonstrating the utility of copper in activating C-X bonds. By extension, copper catalysis can be considered for the carboxylation of aryl halides. A potential route would involve the reaction of 1-halo-3-(trifluoromethyl)naphthalene with a carboxylating agent in the presence of a copper catalyst.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer a highly efficient route to complex molecules. While a specific MCR for this compound is not prominently described, the development of novel MCRs to construct substituted naphthalene rings is an active area of research. Such a strategy could, in principle, assemble the target molecule from simpler precursors in a single step.

Table 4: Examples of Copper-Mediated Reactions for Aryl Functionalization

| Reaction Type | Copper Source | Typical Substrate |

|---|---|---|

| Trifluoromethylation | CuI, Cu(OAc)₂ | Aryl Iodide, Aryl Boronic Acid |

| Trifluoromethylthiolation | CuBr | Aryl Bromide, Aryl Iodide |

This table provides examples of copper's versatility in mediating various functionalization reactions of aromatic systems.

Nickel catalysis has gained significant attention due to nickel's lower cost and unique reactivity compared to precious metals. Nickel-catalyzed carboxylation of aryl halides and pseudohalides (like triflates or fluorosulfates) with carbon dioxide is a particularly promising method. These reactions often proceed under mild conditions and exhibit broad functional group tolerance, including compatibility with trifluoromethyl groups. A plausible route would involve the nickel-catalyzed carboxylation of 1-halo-3-(trifluoromethyl)naphthalene using CO₂ as a sustainable C1 source.

Furthermore, nickel is highly effective in catalyzing C-H activation and functionalization. A direct C-H carboxylation of 2-(trifluoromethyl)naphthalene, guided by a directing group, could potentially install the carboxylic acid at the 1-position. This approach represents a highly atom-economical pathway, as it avoids the need for pre-functionalized starting materials like aryl halides.

Table 5: Nickel Catalyst Systems for Carboxylation and C-H Functionalization

| Catalyst | Ligand | Reductant | Application |

|---|---|---|---|

| NiCl₂(PPh₃)₂ | - | Mn | Carboxylation of Aryl Chlorides |

| NiCl₂(dppp) | - | Zn | Carboxylation of Aryl Halides |

| Ni(OTf)₂ | 8-Aminoquinoline | - | C-H Functionalization |

This table summarizes various nickel catalyst systems and their applications in modern organic synthesis.

Ruthenium, Rhodium, and Iridium Catalysis in Annulation and Related Functionalizations

Transition metals, particularly those from Group 9 (rhodium and iridium) and Group 8 (ruthenium), are powerful catalysts for the construction of aromatic and heteroaromatic ring systems through C-H activation and annulation reactions. These methods provide efficient routes to highly substituted naphthalenes and their derivatives.

Rhodium(III) catalysis has emerged as a particularly effective strategy for the synthesis of 1-naphthol derivatives, which can serve as precursors to naphthoic acids. In a notable example, the direct and efficient synthesis of 1-naphthols has been achieved via a Rh(III)-catalyzed C-H activation of sulfoxonium ylides and their subsequent annulation with alkynes. snnu.edu.cnnih.govacs.org This redox-neutral process utilizes the sulfoxonium ylide as a traceless directing group. The scope of this reaction is broad, tolerating a variety of substituents on both the ylide and the alkyne. snnu.edu.cn For instance, ylides bearing electron-withdrawing groups, such as a trifluoromethyl group, have been successfully employed in these annulations. snnu.edu.cn This highlights a potential pathway to introduce the trifluoromethyl group at the desired position on the naphthalene ring system, which could then be further functionalized to the target carboxylic acid.

The general reaction scheme for the Rh(III)-catalyzed synthesis of 1-naphthols is presented below:

| Reactant 1 (Ylide) | Reactant 2 (Alkyne) | Catalyst System | Product (1-Naphthol Derivative) | Yield |

| Sulfoxonium Ylide | Diphenylacetylene | CpRh(MeCN)32 / Zn(OAc)2 | 3,4-diphenyl-1-naphthol | High |

| 4-(Trifluoromethyl)phenyl-substituted Sulfoxonium Ylide | Diphenylacetylene | CpRh(MeCN)32 / Zn(OAc)2 | 7-(Trifluoromethyl)-3,4-diphenyl-1-naphthol | Good |

This table is illustrative of the general methodology and its applicability to trifluoromethyl-substituted precursors.

While direct synthesis of this compound using this specific annulation has not been explicitly detailed, the successful use of trifluoromethyl-substituted reactants underscores the potential of this rhodium-catalyzed methodology for constructing the core trifluoromethylated naphthalene scaffold. Ruthenium-catalyzed annulation of aromatic ketones with internal alkynes also presents a reliable route to substituted naphthalenes, offering an alternative catalytic system for the construction of the naphthalene backbone. dntb.gov.ua

Sustainable and Efficient Synthetic Protocols

In recent years, a significant emphasis has been placed on the development of sustainable and efficient synthetic methods that minimize waste, reduce energy consumption, and enhance safety. Mechanochemistry and continuous flow synthesis are at the forefront of these green chemistry initiatives.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. Ball milling is a common mechanochemical technique that has been successfully applied to a variety of organic transformations, including C-H functionalization reactions.

The solid-state radical C-H trifluoromethylation of aromatic compounds has been demonstrated using ball milling in conjunction with piezoelectric materials. nih.gov This mechanoredox approach allows for the generation of trifluoromethyl radicals under solvent-free conditions, leading to a cleaner and more sustainable method for the introduction of the trifluoromethyl group onto aromatic and heteroaromatic rings. nih.gov While the direct mechanochemical trifluoromethylation of a naphthalene precursor to specifically yield a 3-(trifluoromethyl)naphthalene derivative is an area for further exploration, the general principle has been established for a range of aromatic substrates. This method holds promise for the sustainable synthesis of trifluoromethylated naphthalene precursors. nih.gov

Continuous flow chemistry has garnered significant attention from both academia and industry due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. hes-so.chhes-so.ch

The application of continuous flow technology to the synthesis of trifluoromethylated compounds and carboxylic acid derivatives is well-documented. For instance, an automated and scalable continuous-flow route for the introduction of trifluoromethyl groups onto various heterocycles has been developed, utilizing readily available trifluoroacetic acid or anhydride. hes-so.ch This process occurs under mild conditions with high yields and broad functional group tolerance. hes-so.ch

Furthermore, continuous flow approaches have been successfully employed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids. unimi.it These telescoped processes, where multiple reaction steps are performed in a continuous sequence without the isolation of intermediates, maximize efficiency and reduce waste. unimi.it The generation of hazardous reagents like trifluoromethyl diazomethane has also been made safer through the use of continuous flow technologies, where the reactive intermediate is generated and consumed in situ, avoiding its accumulation. nih.gov While a dedicated continuous flow synthesis of this compound has not been reported, the existing literature strongly supports the feasibility of developing such a process by integrating trifluoromethylation and carboxylation steps within a continuous flow reactor system.

Precursor Synthesis and Strategic Intermediate Derivatization

The synthesis of this compound often relies on a strategic, multi-step approach involving the initial preparation of a suitably functionalized naphthalene precursor, followed by the introduction of the remaining functional group.

A key strategy for the synthesis of this compound involves the initial trifluoromethylation of a naphthalene derivative. An efficient method for the synthesis of multisubstituted naphthalenes, including those bearing a trifluoromethyl group, involves the cycloaddition of 4-hydroxy-2-pyrones with aryne intermediates. researchgate.net In a specific example, a 6-trifluoromethyl-substituted 2-pyrone was shown to react smoothly with benzyne to afford a 1-trifluoromethyl-substituted naphthalene in a moderate yield. researchgate.net This approach provides a direct route to a key precursor for the target molecule.

| 2-Pyrone Precursor | Aryne Precursor | Product | Yield |

| 6-methyl-2-pyrone | benzyne | 1-methylnaphthalene | Good |

| 6-trifluoromethyl-2-pyrone | benzyne | 1-(trifluoromethyl)naphthalene | Moderate researchgate.net |

This data is based on the reported synthesis of substituted naphthalenes via aryne cycloaddition. researchgate.net

Alternative methods for the synthesis of trifluoromethyl-substituted naphthalenes have also been reported, providing a toolkit of options for accessing the necessary precursors. scispace.com

Once a trifluoromethylated naphthalene precursor is obtained, the next critical step is the introduction of the carboxylic acid group at the 1-position. A common and effective method for achieving this is through the carboxylation of a naphthyl halide. For example, a 1-bromo-3-(trifluoromethyl)naphthalene intermediate can be subjected to a palladium-catalyzed carboxylation reaction.

Palladium-catalyzed carboxylation reactions of aryl halides are well-established and can be carried out using carbon monoxide gas or other carbon dioxide surrogates. nih.govrsc.org The general transformation involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by CO insertion and subsequent hydrolysis to yield the carboxylic acid. This method is tolerant of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.gov

The synthesis of the required 1-bromo-3-(trifluoromethyl)naphthalene precursor can be achieved through various aromatic substitution reactions on a trifluoromethylnaphthalene core. The strategic placement of the bromine atom at the 1-position sets the stage for the final carboxylation step to yield the desired this compound.

Chemical Reactivity and Derivatization of 3 Trifluoromethyl 1 Naphthoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various synthetic modifications.

The carboxylic acid functionality of 3-(Trifluoromethyl)-1-naphthoic acid can readily undergo esterification and amidation, two fundamental transformations in organic chemistry.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com This reaction involves the formation of an ester and water. youtube.com The process is generally reversible, and various techniques can be employed to drive the reaction to completion, such as removing water as it is formed. For a compound like this compound, the reaction would proceed by protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol.

Amidation involves the reaction of the carboxylic acid or its activated derivatives with an amine to form an amide bond. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive species, such as an acyl chloride or an activated ester, to facilitate the reaction under milder conditions. nih.govgoogle.com For instance, treatment with thionyl chloride or oxalyl chloride would convert this compound into its corresponding acyl chloride. This highly reactive intermediate can then be treated with a primary or secondary amine to yield the desired amide. The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives has also been developed, proceeding through the reaction of an acyl halide with a trifluoromethylated amine equivalent generated in situ. nih.govescholarship.org

Interactive Table: General Conditions for Esterification and Amidation

| Transformation | Reactant | Typical Reagents/Catalysts | Product |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation (via Acyl Chloride) | Amine (R-NH₂) | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide |

| Amidation (Direct) | Amine (R-NH₂) | Coupling Agents (e.g., DCC, EDC) | Amide |

Decarboxylative functionalization is a powerful strategy that uses the carboxylic acid group as a traceless handle to introduce new functionalities. In these reactions, the -COOH group is extruded as carbon dioxide (CO₂), typically generating a radical or an organometallic intermediate that can participate in further bond-forming reactions. nih.gov

While specific studies on the decarboxylative functionalization of this compound are not extensively detailed, methods developed for other aromatic and aliphatic carboxylic acids are applicable. nih.govscite.ai For example, photoredox and copper catalysis have enabled the efficient conversion of carboxylic acids to trifluoromethyl groups. nih.govnih.govscite.ai This process involves the formation of a carboxyl radical, which then extrudes CO₂ to generate an alkyl or aryl radical. nih.gov This radical can then be trapped by a suitable reagent. Such late-stage functionalization techniques demonstrate broad potential for modifying complex molecules. nih.govnih.govresearchgate.net

Reactions Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a dominant electronic feature of the molecule, significantly impacting its reactivity.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong inductive effect (-I effect) arises from the high electronegativity of the three fluorine atoms. researchgate.netyoutube.com This effect significantly reduces the electron density of the naphthalene (B1677914) ring system, a phenomenon referred to as deactivation. youtube.commdpi.com

This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution (SEAr) reactions compared to unsubstituted naphthalene. youtube.commasterorganicchemistry.com The rate of electrophilic attack is substantially slower because the ring is less nucleophilic. youtube.com The presence of multiple -CF₃ groups on a naphthalene ring further increases this deactivating effect. researchgate.netmdpi.com The strong electron-withdrawing properties of the -CF₃ group can also enhance the electrophilic character of adjacent functional groups or cationic sites within a molecule. nih.gov

The carboxylic acid group of this compound can be converted into a trifluoromethyl thioester. The trifluoromethylthio group (-SCF₃) is of interest due to its high lipophilicity and electron-withdrawing properties. chemistryviews.orgepfl.ch

A modern method for this transformation is the deoxygenative trifluoromethylthiolation of carboxylic acids. chemistryviews.orgepfl.ch This reaction avoids the use of highly toxic reagents. chemistryviews.org One approach involves activating the electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide, with triphenylphosphine (B44618) (PPh₃). chemistryviews.orgepfl.chresearchgate.net The resulting phosphonium (B103445) ion reacts with the carboxylic acid to form an acyloxyphosphonium intermediate. chemistryviews.orgepfl.ch Subsequent elimination of triphenylphosphine oxide (Ph₃P=O) yields the desired trifluoromethyl thioester. chemistryviews.org This method is tolerant of various functional groups and can be applied to complex molecules. chemistryviews.orgepfl.ch The resulting trifluoromethyl thioesters can be further converted into trifluoromethyl thioethers via decarbonylation. epfl.ch

Interactive Table: Reagents for Deoxygenative Trifluoromethylthiolation

| Role | Reagent Example | Reference |

|---|---|---|

| SCF₃ Source | N-(Trifluoromethylthio)phthalimide | chemistryviews.orgresearchgate.net |

| Activator / Oxygen Acceptor | Triphenylphosphine (PPh₃) | chemistryviews.orgepfl.ch |

| Catalyst | FeCl₃ (Lewis Acid) | chemistryviews.orgresearchgate.net |

Electrophilic and Nucleophilic Aromatic Substitutions on the Naphthalene Core

Substitution reactions on the naphthalene core are governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr) : In an SEAr reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orglibretexts.org The reaction proceeds via a positively charged intermediate (arenium ion). masterorganicchemistry.comwikipedia.org Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) groups are deactivating and meta-directing for electrophilic substitution on a benzene (B151609) ring. youtube.com The -CF₃ group deactivates the ring by strong induction, while the -COOH group deactivates it through both induction and resonance. For this compound, both groups strongly withdraw electron density, making the naphthalene system highly deactivated towards electrophiles like nitronium ions or halogens. youtube.comwikipedia.org Any substitution would be predicted to occur at positions meta to both existing groups, although the harsh conditions required may lead to complex product mixtures.

Nucleophilic Aromatic Substitution (SNAr) : In contrast to SEAr, SNAr involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. chemistrysteps.commasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. nih.govdalalinstitute.com

The trifluoromethyl group is a potent activator for SNAr. nih.gov Therefore, the naphthalene core of this compound is activated towards nucleophilic attack. However, a standard SNAr reaction requires a suitable leaving group (like a halide) positioned ortho or para to the electron-withdrawing group. chemistrysteps.comnih.gov In the absence of such a leaving group on the parent molecule, SNAr would not proceed. If a derivative, such as 4-fluoro-3-(trifluoromethyl)-1-naphthoic acid, were used, nucleophilic attack would be highly favored at the C-4 position due to the activating effect of the para-CF₃ group.

Catalytic Applications in this compound Transformations

Catalysis provides the means to selectively and efficiently transform this compound. Modern catalytic methods, including Lewis acid and photoredox catalysis, are instrumental in manipulating its structure and harnessing its synthetic potential.

Lewis acid catalysis plays a pivotal role in activating this compound for various transformations. A Lewis acid can coordinate to the lone pair of electrons on the carbonyl oxygen of the carboxylic acid group. This interaction polarizes the carbon-oxygen double bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to attack by nucleophiles. This activation is fundamental for reactions such as esterification, amidation, and Friedel-Crafts acylations.

Furthermore, in more complex photochemical processes, Lewis acid coordination can dramatically alter the electronic properties of the entire molecule. nih.gov For instance, by coordinating to the substrate, a Lewis acid can lower the energy of its triplet excited state, enabling otherwise inaccessible energy transfer pathways from a photosensitizer. nih.gov This dual-catalyst strategy allows for precise stereochemical control in photochemical reactions. nih.gov While specific studies on this compound are not detailed, the principles apply, suggesting that chiral Lewis acids could be used to induce enantioselectivity in reactions involving this substrate.

Table 1: Potential Lewis Acids and Their Activating Role

| Lewis Acid Example | Potential Role in Transformation | Reaction Type |

|---|---|---|

| Scandium(III) triflate (Sc(OTf)₃) | Activation of the carbonyl group; lowering of triplet state energy. nih.gov | Nucleophilic additions, Photocycloadditions |

| Boron trifluoride (BF₃) | Strong coordination to carbonyl oxygen to promote acylation. | Friedel-Crafts reactions |

Photoredox catalysis has emerged as a powerful and mild strategy for the formation of carbon-trifluoromethyl bonds, a key step in the synthesis of this compound and its analogues. nih.gov This methodology typically does not act on the final acid product but is crucial for introducing the trifluoromethyl group onto the aromatic scaffold. nih.govprinceton.edu

The general mechanism involves a photosensitizer, often a ruthenium or iridium complex, which becomes a potent single-electron transfer (SET) agent upon excitation by visible light. nih.govnih.gov This excited photocatalyst can reduce a trifluoromethyl source, such as triflyl chloride or trifluoromethyl iodide (CF₃I), generating a highly reactive trifluoromethyl radical (•CF₃). nih.govnih.gov This electrophilic radical then readily adds to electron-rich positions on arene or heteroarene systems to form the desired trifluoromethylated product. nih.gov This approach is valued for its operational simplicity, often proceeding at room temperature using low-energy light sources like household light bulbs, and its tolerance of various functional groups. nih.govprinceton.edu

One-pot protocols have been developed that allow for the direct α-trifluoromethylation of ketones, esters, and amides without the need to isolate intermediates, highlighting the method's efficiency. princeton.educapes.gov.br

Table 2: Key Components in a Typical Photoredox Trifluoromethylation Cycle

| Component | Example | Function |

|---|---|---|

| Photocatalyst | Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) | Absorbs light and initiates single-electron transfer (SET). princeton.edunih.gov |

| CF₃ Source | Trifluoromethyl iodide (CF₃I), Triflyl chloride (CF₃SO₂Cl) | Precursor that fragments to form the trifluoromethyl radical (•CF₃). nih.govnih.gov |

| Substrate | Naphthalene, Enolsilanes, Heteroarenes | The molecule to be functionalized with the CF₃ group. nih.govnih.gov |

| Light Source | Household fluorescent bulb (e.g., 26W) | Provides the energy to excite the photocatalyst. nih.govprinceton.edu |

| Reductive/Oxidative Quencher | Sacrificial amine base | Participates in the catalytic cycle to regenerate the photocatalyst. nih.gov |

Derivatization for Advanced Molecular Architectures

This compound is a valuable scaffold for building advanced molecular structures, particularly in the field of medicinal chemistry. Its rigid core provides a defined three-dimensional orientation for appended functional groups, while the carboxylic acid serves as a versatile anchor point for synthetic diversification.

The core structure of this compound serves as a foundational building block for creating a wide array of analogues. The synthesis of derivatives is a key strategy in drug discovery to fine-tune the steric and electronic properties of a lead compound. wikipedia.org The trifluoromethyl group is often used as a bioisostere, replacing a methyl or chloro group to block metabolic oxidation and improve pharmacokinetic profiles. wikipedia.org

Research has shown that derivatives of this compound may possess significant biological activities, including potential as antimicrobial and anticancer agents. By using the naphthoic acid structure as a scaffold, chemists can synthesize diverse classes of molecules. For example, similar trifluoromethylated building blocks have been successfully utilized to prepare complex derivatives such as diarylethylenes, enynes, alkynes, and benzofurans. nih.gov This highlights the versatility of the trifluoromethyl-aromatic motif in generating molecular diversity.

Table 3: Examples of Analogue Classes Synthesized from Trifluoromethylated Scaffolds

| Analogue Class | Synthetic Utility | Reference |

|---|---|---|

| Diarylacetylenes | Building blocks for conjugated materials and pharmaceuticals. | nih.gov |

| Benzofurans | Privileged structures in medicinal chemistry with diverse bioactivity. | nih.gov |

| Isoxazoles | Heterocyclic compounds with demonstrated anticancer activity. rsc.org | rsc.org |

The carboxylic acid group is the primary site for introducing new functional groups to enable subsequent synthetic transformations. Standard organic reactions can convert the carboxylic acid into a variety of more reactive intermediates.

Amide Formation: Coupling the carboxylic acid with various amines (using coupling agents like DCC or EDC) produces a diverse library of amides, a common functional group in pharmaceuticals.

Esterification: Reaction with alcohols under acidic conditions yields esters, which can alter solubility and act as prodrugs.

Acid Chloride Synthesis: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride, which is a precursor for Friedel-Crafts acylations and other nucleophilic acyl substitutions.

Beyond the carboxylic acid, other functional groups can be introduced. For instance, purification of related aldehydes has been achieved by forming a crystalline bisulfite adduct, which is a reversible derivatization that temporarily introduces a sulfonate group. nih.gov Furthermore, aryl Grignard reagents can react with sources like methyl trifluoroacetate (B77799) to produce trifluoromethyl ketones, demonstrating a method to build related ketone structures that are tolerant of other functional groups. rsc.org These transformations equip the core scaffold with the necessary handles for multi-step syntheses and the construction of highly complex target molecules.

Table 4: Common Functional Group Interconversions from the Carboxylic Acid Moiety

| Starting Group | Reagent(s) | Resulting Functional Group | Purpose |

|---|---|---|---|

| Carboxylic Acid | Amine, DCC/EDC | Amide | Introduce nitrogen, build peptide-like structures. |

| Carboxylic Acid | Alcohol, H⁺ | Ester | Modify polarity, create prodrugs. |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride | Highly reactive intermediate for acylation reactions. |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Trifluoromethyl 1 Naphthoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For trifluoromethylated naphthoic acids, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra of 3-(Trifluoromethyl)-1-naphthoic acid are expected to show characteristic signals corresponding to the naphthalene (B1677914) core and the carboxylic acid group. The aromatic region of the ¹H NMR spectrum would display a complex set of multiplets for the six naphthalene protons. The chemical shifts are influenced by the electron-withdrawing effects of both the carboxylic acid and the trifluoromethyl group. For comparison, the parent 1-naphthoic acid shows proton signals in the range of 7.5 to 8.9 ppm. rsc.org

In the ¹³C NMR spectrum, distinct signals for each of the eleven carbons of the naphthoic acid framework would be observed. The carboxylic acid carbon typically resonates in the downfield region (around 169-172 ppm), while the carbon attached to the trifluoromethyl group experiences a significant downfield shift and splitting due to coupling with the fluorine atoms (a quartet). rsc.org The remaining aromatic carbons appear in the typical range of approximately 120-135 ppm.

Data for a related analogue, 1-(trifluoromethyl)naphthalene, shows characteristic shifts that help in assigning the spectrum of the target molecule. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for an Analogue, 1-(Trifluoromethyl)naphthalene, in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 8.25 (d, J = 8 Hz, 1H) | Aromatic Proton |

| ¹H | 8.03 (d, J = 8.0 Hz, 1H) | Aromatic Proton |

| ¹H | 7.92 (q, J = 8.0 Hz, 2H) | Aromatic Protons |

| ¹H | 7.67-7.58 (m, 2H) | Aromatic Protons |

| ¹H | 7.51 (t, J = 8 Hz, 1H) | Aromatic Proton |

| ¹³C | 134.0, 132.9, 129.1, 128.9, 127.8, 126.7, 124.3 | Aromatic Carbons |

| ¹³C | 126.2 (q, J = 30 Hz) | Aromatic Carbon coupled to F |

| ¹³C | 124.8 (q, J = 6 Hz) | Aromatic Carbon coupled to F |

| ¹³C | 124.4 (q, J = 3 Hz) | Aromatic Carbon coupled to F |

| ¹³C | 124.9 (q, J = 271 Hz) | Trifluoromethyl Carbon (-CF₃) |

Fluorine (¹⁹F) NMR Characterization

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The trifluoromethyl group (-CF₃) in this compound gives a single, sharp resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. nih.gov The chemical shift of this peak provides a sensitive probe of the electronic environment of the CF₃ group. For trifluoromethyl groups attached to aromatic systems, the chemical shift typically appears in the range of -58 to -66 ppm relative to a CFCl₃ standard. rsc.orgucsb.edu For the analogue 1-(trifluoromethyl)naphthalene, this signal appears at -59.72 ppm. rsc.org Computational methods, such as those combining quantum mechanics and molecular mechanics (QM/MM), are increasingly used to predict ¹⁹F NMR chemical shifts with high accuracy, which can aid in confirming binding modes of fluorinated molecules to biological targets. nih.gov

Two-Dimensional (2D) NMR Methodologies (e.g., HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR techniques are often indispensable for the unambiguous assignment of all proton and carbon signals in complex aromatic systems like this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically over 2-4 bonds) between ¹H and ¹³C nuclei. It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the carbon skeleton by observing correlations between protons and distant carbons. For instance, the proton of the carboxylic acid group would show an HMBC correlation to the carbonyl carbon.

Studies on related naphthoic acid derivatives and other complex naphthalene-based structures demonstrate the power of combining these techniques for complete structural assignment. mdpi.combmrb.io

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of a compound. For this compound (C₁₂H₇F₃O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺, confirming its molecular formula.

Electron Ionization (EI) mass spectrometry also provides structural information through analysis of fragmentation patterns. The fragmentation of aromatic carboxylic acids often involves characteristic losses. libretexts.org Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺

Loss of a trifluoromethyl radical (•CF₃): [M - 69]⁺

The fragmentation of trifluoromethyl-substituted aromatic compounds can also involve complex rearrangements and the characteristic loss of HF. fluorine1.ruwhitman.edu The presence of these specific fragment ions in the mass spectrum helps to confirm the presence and location of the functional groups on the naphthalene ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine bond lengths, bond angles, and torsional angles with very high precision.

For this compound, a crystal structure would unambiguously confirm the substitution pattern on the naphthalene ring. It would also reveal the conformation of the carboxylic acid group relative to the plane of the aromatic ring and detail the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers in the crystal lattice. researchgate.net The crystal packing arrangement, described by the space group and unit cell dimensions, would also be determined.

While a crystal structure for this compound itself is not publicly available, data from closely related analogues illustrates the type of information obtained.

Table 2: Example Crystallographic Data for Analogous Naphthalene Derivatives

| Parameter | N-[[6-methoxy-5-(trifluoromethyl)thio-1-naphthalenyl]thioxomethyl]-N-methylglycine researchgate.net | 3-(naphth-1-ylmethyl)indole researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P1 |

| a (Å) | 11.577 | 10.302 |

| b (Å) | 12.404 | 12.522 |

| c (Å) | 12.366 | 13.383 |

| α (°) | 90 | 111.9 |

| β (°) | 90.01 | 116.86 |

| γ (°) | 90 | 71.65 |

| Z (Molecules/unit cell) | 4 | 4 |

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by several key features:

A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. mdpi.com

Strong absorption bands in the 1100-1350 cm⁻¹ range, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Various sharp peaks in the 1450-1600 cm⁻¹ region corresponding to C=C stretching within the naphthalene ring.

Computational methods, such as Density Functional Theory (DFT), can be employed to simulate the vibrational spectra of molecules like 2-naphthoic acid, aiding in the precise assignment of experimental absorption bands. sigmaaldrich.com

Electronic spectroscopy (UV-Visible) probes the electronic transitions within the molecule. The extended π-system of the naphthalene core is expected to give rise to strong absorptions in the ultraviolet region of the spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bruker.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds. upi.edu

The key vibrational modes anticipated for this compound are detailed in the interactive table below. The presence of the carboxylic acid group will be evidenced by a very broad O-H stretching band and a strong C=O stretching absorption. researchgate.net The trifluoromethyl group typically shows strong absorption bands due to C-F stretching vibrations. nih.gov The aromatic C-H and C=C stretching and bending vibrations of the naphthalene ring will also be present.

Interactive Data Table: Predicted FTIR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Broad, Strong | The broadness is due to hydrogen bonding. |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium to Weak | Characteristic of the naphthalene ring protons. |

| 1710 - 1680 | C=O stretch (Carboxylic acid) | Strong | Conjugation with the naphthalene ring may slightly lower the frequency compared to a non-conjugated carboxylic acid. |

| 1600 - 1450 | C=C stretch (Aromatic) | Medium to Weak | Multiple bands are expected due to the complex vibrations of the naphthalene ring. |

| 1320 - 1210 | C-O stretch and O-H bend (Carboxylic acid) | Medium | These bands are often coupled. |

| 1350 - 1150 | C-F stretch (Trifluoromethyl group) | Strong | The CF₃ group typically gives rise to one or more strong absorption bands in this region. The exact position can be influenced by the electronic environment. nih.gov |

| 900 - 650 | C-H out-of-plane bend (Aromatic) | Strong to Medium | The substitution pattern on the naphthalene ring will influence the number and position of these bands. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. bruker.com Conjugated systems, such as the naphthalene ring in this compound, absorb UV or visible light, promoting electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophore.

The UV-Vis spectrum of this compound is expected to be similar to that of 1-naphthoic acid, with potential shifts in the absorption maxima (λmax) due to the electronic effects of the trifluoromethyl substituent. The trifluoromethyl group is strongly electron-withdrawing, which can influence the energy of the π-π* transitions in the naphthalene ring system. For comparison, 1-naphthoic acid in ethanol (B145695) exhibits an absorption maximum at 293 nm. drugfuture.com It is anticipated that the spectrum of the trifluoromethyl derivative will show absorptions in a similar region.

Interactive Data Table: Predicted UV-Vis Spectral Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition | Notes |

| Ethanol | ~290-310 | π → π | The exact λmax may be slightly shifted compared to 1-naphthoic acid (λmax = 293 nm) due to the influence of the CF₃ group. drugfuture.com Fine structure, characteristic of polycyclic aromatic hydrocarbons, may also be observed. |

| Hexane (B92381) | ~285-305 | π → π | A non-polar solvent like hexane may result in a slight blue shift (hypsochromic shift) compared to ethanol and may reveal more fine structure. |

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. sielc.comijsrst.com

A reversed-phase HPLC (RP-HPLC) method would be the standard approach for the analysis of this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 column would be an appropriate choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, would likely be necessary to achieve good separation of the target compound from any impurities. Detection is typically achieved using a UV detector set at one of the absorption maxima of the compound. americanlaboratory.com

For the isolation of larger quantities of the compound, preparative HPLC or column chromatography over silica (B1680970) gel could be employed. In normal-phase column chromatography, a polar stationary phase like silica gel is used with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent would be adjusted to achieve effective separation.

Applications of 3 Trifluoromethyl 1 Naphthoic Acid in Materials Science and Advanced Chemical Synthesis

Role as a Key Intermediate in Multifunctional Molecule Synthesis

The inherent functionalities of 3-(trifluoromethyl)-1-naphthoic acid make it an ideal precursor for the synthesis of a wide array of complex and multifunctional molecules. The carboxylic acid group provides a reactive site for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups, while the trifluoromethyl-substituted naphthalene (B1677914) core imparts unique photophysical and electronic characteristics to the resulting molecules.

Precursor for Chemically Diverse Fluorescent Molecular Probes

While direct synthesis of fluorescent probes from this compound is not extensively documented, the broader class of naphthalene derivatives is well-established in the development of fluorescent materials. The naphthalene moiety serves as a robust fluorophore, and its fluorescence properties can be finely tuned by the introduction of various substituents. For instance, the fluorescence intensity of 3-hydroxy-2-naphthoic acid has been shown to be significantly enhanced upon the formation of a ternary complex with zirconium (IV) and β-cyclodextrin nih.gov. This principle of modulating fluorescence through complexation and substitution is central to the design of molecular probes. The presence of the trifluoromethyl group in this compound would be expected to influence the electronic and photophysical properties of any derived fluorophores, potentially leading to probes with enhanced sensitivity and specificity.

Building Block for Complex Polycyclic Aromatic and Heterocyclic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.govresearchgate.netwikipedia.org Their extended π-systems give rise to interesting electronic and optical properties, making them valuable components in organic electronics. The synthesis of complex PAHs often relies on the use of functionalized aromatic precursors that can undergo cyclization and annulation reactions. An efficient synthetic route to construct diverse PAHs involves the direct arylation of arenes followed by a Brønsted acid-catalyzed cycloaromatization. nih.gov this compound, with its reactive carboxylic acid group, represents a potential starting material for the construction of larger, functionalized polycyclic systems.

Similarly, the synthesis of trifluoromethyl-substituted heterocyclic compounds is an active area of research due to the unique properties conferred by the trifluoromethyl group. The development of efficient routes to fluorine-containing heterocycles is driven by their potential applications in medicinal and agricultural science.

Synthesis of Metallophthalocyanine Complexes and Related Macrocycles

Metallophthalocyanines are large, aromatic macrocycles that have found applications in various fields, including as pigments, catalysts, and in photodynamic therapy. The properties of these complexes can be tuned by introducing substituents onto the peripheral benzene (B151609) rings of the phthalocyanine core. The synthesis of substituted phthalocyanines typically involves the tetramerization of substituted phthalonitrile precursors. researchgate.net While there is no direct evidence of using this compound for this purpose, a patent describes the synthesis of trifluoromethyl-substituted phthalocyanines from copper phthalocyanine tetracarboxylic acid. google.com This suggests that trifluoromethylated carboxylic acids of aromatic systems can be valuable precursors for creating functionalized macrocyclic complexes. The conversion of the carboxylic acid groups to trifluoromethyl groups in the patent was achieved using sulfur tetrafluoride and hydrogen fluoride. google.com

Contributions to Catalyst and Reagent Design and Performance

The electronic properties of ligands play a crucial role in determining the activity and selectivity of metal-based catalysts. The introduction of a trifluoromethyl group, a strong electron-withdrawing substituent, can significantly modulate the electronic environment of a metal center when incorporated into a ligand structure. This can lead to enhanced catalytic activity or altered selectivity in a variety of chemical transformations.

For instance, palladium complexes with cationic pyridinium-substituted ligands have demonstrated high catalytic activity for arene H/D exchange and acetoxylation. umich.edu The electronic nature of the ligands is a key factor in the performance of these catalysts. While this compound itself has not been explicitly reported as a ligand, its derivatives, such as amides or esters containing coordinating groups, could serve as ligands for transition metals. The trifluoromethyl group would be expected to influence the Lewis acidity of the metal center, potentially leading to novel catalytic activities.

Furthermore, trifluoromethylated compounds are important in the design of reagents for various chemical transformations. The development of reagents for trifluoromethylation is an active area of research. researchgate.net Photocatalytic fluoroalkylation using ligand-to-metal charge transfer (LMCT) has emerged as an effective method for constructing fluorinated compounds. frontiersin.orgnih.gov In these systems, the nature of the ligands and the metal catalyst is critical for the reaction's success.

Development of Novel Materials through Strategic Derivatization

The strategic derivatization of this compound opens avenues for the creation of novel materials with tailored properties. The carboxylic acid functionality allows for its incorporation into polymers, metal-organic frameworks (MOFs), and other extended structures. The trifluoromethyl group can enhance properties such as thermal stability, solubility in organic solvents, and lipophilicity, which are crucial for the performance of advanced materials.

The synthesis of soluble precursors is a key strategy for the fabrication of thin-film devices. For example, soluble precursors of 2,3-naphthalocyanine and phthalocyanine have been developed, which can be converted into insoluble semiconducting thin films upon heating after fabrication via spin-coating. rsc.org This approach allows for the solution-based processing of otherwise intractable materials. Derivatization of this compound could lead to soluble precursors for novel trifluoromethylated materials with applications in organic electronics.

Chiral Induction and Applications in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral carboxylic acids can play a role in asymmetric synthesis as chiral resolving agents or as chiral building blocks. While specific applications of this compound in chiral induction have not been detailed, the principles of asymmetric synthesis provide a framework for its potential use.

The development of catalytic asymmetric methods for the synthesis of trifluoromethylated compounds is a significant area of research. nih.gov For instance, the catalytic enantioselective isomerization of trifluoromethyl imines provides access to optically active trifluoromethylated amines. nih.gov Chiral acids can sometimes be used as catalysts or co-catalysts in such transformations.

Furthermore, chiral acids can be used to resolve racemic mixtures of amines and alcohols through the formation of diastereomeric salts that can be separated by crystallization. The trifluoromethyl group in this compound could influence the crystal packing of such diastereomeric salts, potentially leading to more efficient resolutions. The synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids has been achieved through the enzymatic reduction of the corresponding pyruvate, highlighting the importance of chiral trifluoromethylated building blocks. nih.gov

Q & A

Q. What are the established synthetic routes for 3-(Trifluoromethyl)-1-naphthoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves trifluoromethylation of 1-naphthoic acid derivatives. A common approach uses electrophilic trifluoromethylation agents (e.g., CFI) with copper or palladium catalysts to introduce the trifluoromethyl group at the 3-position . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol%). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC is critical to isolate the target compound from positional isomers (e.g., 2-substituted byproducts) . Yield optimization requires monitoring by NMR to track trifluoromethyl incorporation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : NMR reveals aromatic proton splitting patterns (e.g., deshielding at H-4 due to the electron-withdrawing CF group). NMR shows a singlet near -60 ppm for the CF group, distinguishing it from other fluorinated impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 244.0382 (CHFO) and fragments indicative of CO loss .

- IR Spectroscopy : A strong carbonyl stretch (~1680 cm) and C-F vibrations (1100–1200 cm) validate functional groups .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Low aqueous solubility (<1 mg/mL at 25°C) necessitates dissolution in polar aprotic solvents (e.g., DMSO) for biological assays .

- pKa : The carboxylic acid group has a pKa ~2.5–3.0, requiring pH-controlled conditions to maintain stability in buffer systems .

- Thermal Stability : Decomposition occurs above 200°C; differential scanning calorimetry (DSC) is recommended to assess melting points and phase transitions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s binding affinity in receptor-ligand studies, and what computational tools validate these interactions?

- Methodological Answer : The CF group enhances hydrophobic interactions in binding pockets (e.g., GPCRs or enzyme active sites). Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations quantify binding energy differences between fluorinated and non-fluorinated analogs . For example, CF substitution increases binding affinity by 2–3 kcal/mol in simulated docking studies with COX-2 . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is advised to correlate computational predictions .

Q. What strategies optimize reaction scalability for this compound synthesis in continuous-flow reactors?

- Methodological Answer : Continuous-flow systems improve heat transfer and mixing efficiency for exothermic trifluoromethylation. Key parameters:

- Residence Time : 10–30 minutes at 100°C.

- Catalyst Immobilization : Pd-loaded mesoporous silica reduces catalyst leaching .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of CF incorporation . Pilot-scale studies report 85% yield at 90% purity under optimized flow conditions .

Q. How should researchers address contradictions in bioactivity data across different cell lines or animal models?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies (e.g., IC variability in cancer cell lines) using standardized assays (e.g., MTT vs. ATP-based viability) .

- Cofounder Control : Assess metabolic stability differences (e.g., CYP450-mediated degradation) via liver microsome assays .

- Dose-Response Refinement : Use Hill slope analysis to identify non-linear pharmacokinetics, which may explain efficacy discrepancies in vivo .

Q. What advanced analytical methods detect trace impurities or degradation products in this compound batches?

- Methodological Answer :

- LC-MS/MS : Hyphenated techniques with MRM (multiple reaction monitoring) detect impurities at ppm levels (e.g., residual trifluoroacetic acid from synthesis) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- X-ray Crystallography : Resolve structural ambiguities in degradation byproducts (e.g., lactone formation) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.